Salinazid

Catalog No.
S542346
CAS No.
495-84-1
M.F
C13H11N3O2
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salinazid

CAS Number

495-84-1

Product Name

Salinazid

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+

InChI Key

VBIZUNYMJSPHBH-OQLLNIDSSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O

solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Salizid; Nilazid; Nupasal; Salizide; Salicylaldehyde isonicotinoyl hydrazone; SIH1; SIH-1; SIH 1; Salinazid

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O

The exact mass of the compound Salinazid is 241.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preparation and Evaluation of O/W Pickering Emulsion Stabilizers

Summary of the Application: Salinazid has been used in the preparation of modified cellulose nanofibrils (M-CNFs), which are ideal Pickering emulsion stabilizers. These stabilizers are used in the formation of oil-in-water (O/W) Pickering emulsions.

Methods of Application: The M-CNFs were prepared by methyl trimethoxysilane and their performance was characterized by various methods such as crystallization performance determination (XRD), Fourier transform infrared spectra (FTIR), particle size determination, and thermogravimetric analysis .

Results or Outcomes: The O/W Pickering emulsions prepared with M-CNFs as a stabilizer showed good performance in diameter and particle size distribution. Most droplet sizes could be maintained within 5 μm, and a unimodal distribution was presented. The emulsions showed more stable performance under medium and alkaline conditions (pH = 7–11), and had certain anti-ion ability .

Study of Aroylhydrazone Salts

Summary of the Application: Salinazid has been used in the synthesis of aroylhydrazone salts. These salts have been evaluated for their cytotoxic activity in vitro and their antimicrobial effects.

Methods of Application: Two methoxy substituted salinazid-based hydrazones, 4-methoxysalicylaldehyde isonicotinoyl hydrazone (L1) and 3-methoxysalicylaldehyde isonicotinoyl hydrazone (L2), were reacted with HCl, HBr, HNO3, and H2SO4 in methanol. This yielded salts of different stoichiometries (1:1 or 2:1) and/or polymorphic forms .

Results or Outcomes: The aroylhydrazone salts were evaluated for cytotoxic activity in vitro. All compounds exhibited weak cytotoxicity against THP-1 and no cytotoxicity against HepG2 cells.

Soil Salinization

Summary of the Application: Salinazid has been used in the study of soil salinization, a global phenomenon affecting agricultural productivity, environmental health, and the economy of the community . Salinization of soil negatively impacts plant development and induces land degradation .

Methods of Application: Soil salinization occurs through natural or human-induced processes resulting in the accumulation of soluble salts in soil layers . It can happen due to dry climates and low precipitations, high evaporation rate, poor drainage or waterlogging, irrigation with salt-rich water, removal of deep-rooted vegetation and a raised water table as a consequence, leakage from geological deposits and penetration into groundwater, sea-level rise, breezes in the coastal areas, seawater submergence followed by salt evaporation, inappropriate application of fertilizers .

Results or Outcomes: Salinization can be noticed visually by analyzing the soil surface, speed of water infiltration, and vegetation state . As salinization proceeds, signs get more severe. For example, slight whitening on the surface changes into distinct salt crystals .

Salinazid, chemically known as N-[(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide, is an organic compound with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol. It is classified as a hydrazone derivative and is notable for its structural features, including a hydroxyl group and a pyridine ring, which contribute to its biological activity and potential applications in pharmaceuticals . Salinazid is recognized for its role as an antituberculous agent, particularly in the treatment of tuberculosis, due to its ability to inhibit the growth of Mycobacterium tuberculosis .

The exact mechanism by which Salinazid inhibits the growth of Mycobacterium tuberculosis, the bacteria causing tuberculosis, remains unclear. However, some theories suggest that the hydrazide group might interfere with the bacteria's fatty acid synthesis, a crucial process for their survival []. Further research is needed to fully understand its mechanism of action.

Typical of hydrazone compounds. It can participate in:

  • Condensation Reactions: Salinazid is formed through the condensation of 2-hydroxybenzaldehyde and isonicotinohydrazide.
  • Hydrolysis: Under acidic or basic conditions, salinazid can hydrolyze to yield the corresponding aldehyde and hydrazine derivative.
  • Reduction Reactions: The imine bond present in salinazid can be reduced to form amine derivatives, which may exhibit different biological activities.

These reactions highlight salinazid's versatility as a chemical entity in synthetic organic chemistry.

Salinazid exhibits significant biological activity, particularly as an antituberculous agent. Its mechanism of action involves inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to the disruption of bacterial cell integrity and ultimately results in cell death . Additionally, salinazid has shown promise in studies related to anti-inflammatory and anticancer properties, making it a compound of interest in medicinal chemistry.

The synthesis of salinazid typically involves the following steps:

  • Preparation of Isonicotinohydrazide: This is achieved by reacting isonicotinic acid with hydrazine hydrate.
  • Formation of Salinazid: The prepared isonicotinohydrazide is then reacted with 2-hydroxybenzaldehyde under reflux conditions to yield salinazid through a condensation reaction.
text
Isonicotinohydrazide + 2-Hydroxybenzaldehyde → Salinazid + H₂O

This method allows for the efficient production of salinazid with good yields.

Salinazid has several applications, primarily in the pharmaceutical industry:

  • Antituberculous Agent: Used in combination therapies for treating tuberculosis.
  • Research Tool: Employed in studies investigating mycobacterial infections and drug resistance mechanisms.
  • Potential Anticancer Agent: Investigated for its ability to inhibit tumor growth in various cancer models.

Its unique structure and biological activity make it a valuable compound for further research and development.

Studies on salinazid have explored its interactions with various biological targets. Notably:

  • Mycobacterium tuberculosis: Salinazid interacts with enzymes involved in mycolic acid synthesis, leading to bactericidal effects.
  • Protein Binding Studies: Research indicates that salinazid has specific binding affinities with plasma proteins, which may influence its pharmacokinetics and therapeutic efficacy .

These interaction studies are crucial for understanding the compound's behavior in biological systems.

Salinazid shares structural similarities with several other compounds that also exhibit biological activity. Here are some comparable compounds:

Compound NameStructure FeaturesBiological Activity
IsonicotinohydrazideContains a hydrazone linkageAntituberculous
2-HydroxybenzaldehydeContains a hydroxyl groupAntimicrobial
PyrazinamideContains a pyrazine ringAntituberculous
HydralazineContains a hydrazine moietyAntihypertensive

Uniqueness of Salinazid

Salinazid's uniqueness lies in its specific combination of a pyridine ring and a hydroxyl-substituted benzaldehyde moiety, which enhances its solubility and bioactivity against Mycobacterium tuberculosis compared to other similar compounds. Its ability to form stable complexes with metal ions also distinguishes it from other hydrazone derivatives, potentially expanding its application scope beyond antituberculous therapies.

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates salinazid as N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide. This nomenclature reflects its core structure:

  • A pyridine-4-carboxamide group at position 1
  • An (E)-configured hydrazone linker (-NH-N=C-)
  • A 2-hydroxybenzaldehyde-derived substituent.

The stereoelectronic configuration at the hydrazone bond (C=N) adopts an E geometry, as confirmed by X-ray diffraction studies. This planar arrangement facilitates conjugation between the aromatic systems, influencing both reactivity and solid-state packing.

Molecular Geometry and Stereochemical Configuration

Density functional theory (DFT) optimizations reveal a nearly coplanar arrangement between the pyridine and benzene rings (dihedral angle: 8.3°). Key bond parameters include:

  • C7-N2 bond length: 1.356 Å (indicative of partial double-bond character)
  • N1-N2 distance: 1.387 Å (consistent with single-bond hybridization)
  • C8-O1 bond: 1.362 Å (phenolic hydroxyl group).

The molecule exhibits C₁ symmetry due to the non-superimposable orientation of the hydroxyl group relative to the hydrazone linkage. Torsional analysis shows restricted rotation about the N-N axis (barrier: ~25 kcal/mol), enforcing conformational rigidity.

Crystallographic Data and Unit Cell Parameters

Single-crystal X-ray diffraction of salinazid salts reveals diverse packing motifs:

Salt FormSpace GroupUnit Cell Parameters (Å, °)ZDensity (g/cm³)
Salinazid oxalateP2₁/ca=9.452, b=15.873, c=10.211, β=98.7441.512
Salinazid acesulfameP-1a=7.893, b=9.245, c=12.401, α=89.3, β=78.2, γ=85.121.487

The oxalate salt forms a three-dimensional hydrogen-bonded network via O-H···O and N-H···O interactions (d(H···O): 1.82–2.11 Å), while the acesulfame polymorph stabilizes through bifurcated N⁺-H···O⁻ synthons.

Spectroscopic Fingerprints

Vibrational Spectroscopy (FT-IR/Raman)

Fourier-transform infrared spectroscopy identifies characteristic bands:

  • 3285 cm⁻¹: N-H stretch (hydrazone)
  • 1662 cm⁻¹: C=O (amide I)
  • 1598 cm⁻¹: C=N (hydrazone)
  • 1540 cm⁻¹: aromatic C=C
  • 1255 cm⁻¹: phenolic C-O.

Raman active modes at 1602 cm⁻¹ (in-plane ring deformation) and 1320 cm⁻¹ (C-N stretch) provide complementary structural information.

Nuclear Magnetic Resonance Profiling

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.21 (s, 1H, CONH)
  • δ 11.87 (s, 1H, phenolic -OH)
  • δ 8.79–8.82 (m, 2H, pyridine H2/H6)
  • δ 7.89–8.05 (m, 3H, aromatic H3/H4/H5)
  • δ 6.92–7.25 (m, 4H, hydrazone CH + benzene protons).

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 165.4 (CONH)
  • δ 158.9 (C=N)
  • δ 150.2–121.3 (aromatic carbons)
  • δ 116.8 (phenolic C-OH).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) exhibits a base peak at m/z 241.24 [M+H]⁺ with characteristic fragments:

  • m/z 224.18 [M+H-NH₃]⁺
  • m/z 196.15 [M+H-CONH₂]⁺
  • m/z 121.08 [C₆H₅O]⁺ (phenolic fragment).

High-resolution MS (HRMS) confirms the molecular formula:Calculated for C₁₃H₁₁N₃O₂: 241.0851Observed: 241.0849 (Δ = -0.83 ppm).

Hydrazone Formation Mechanisms

The formation of salinazid through hydrazone condensation represents a fundamental nucleophilic addition-elimination reaction between isonicotinic acid hydrazide and salicylaldehyde [3] [10]. The mechanism commences with a proton-catalyzed attack of the alpha-effect nucleophile on the carbonyl carbon atom of the aldehyde electrophile [13]. This initial nucleophilic attack leads to the formation of a tetrahedral hemiaminal intermediate, which subsequently undergoes dehydration via protonation of the hydroxyl function and elimination of water [13].

The reaction pathway involves two distinct resonance forms of the protonated intermediate before final deprotonation yields the hydrazone product [10] [13]. The process is typically under general acid catalysis, with optimal reaction conditions occurring at approximately pH 4.5, where the acidity strikes a balance between fast acid-catalyzed dehydration of the hemiaminal intermediate and minimal formation of unreactive protonated nucleophiles [13].

The condensation reaction was first reported by Hart and colleagues in 1954, utilizing the interaction of isoniazid and salicylaldehyde in aqueous medium [3]. The reaction proceeds according to the following general mechanism where the hydrazine nitrogen attacks the electrophilic carbonyl carbon, forming the characteristic azomethine linkage that defines the hydrazone structure [10] [13].

Table 1: Hydrazone Formation Kinetic Parameters

ParameterValueConditionsReference
Optimal pH4.5Aqueous buffer [13]
Rate Enhancement4.2 M⁻¹s⁻¹pH 6.0 [13]
Temperature Range25-80°CEthanol solvent [41]
Reaction Time2.5-3 hoursReflux conditions [41]

The mechanistic studies reveal that the rate-limiting step for hydrazone formation at neutral pH is the breakdown of the tetrahedral intermediate to eliminate water [40]. Neighboring functional groups can significantly accelerate reaction rates through intramolecular proton transfer mechanisms involving five-, six-, or seven-membered ring transition states [40] [42].

Metal-Catalyzed Cyclization Approaches

Metal-catalyzed synthetic approaches for hydrazone formation have demonstrated significant advantages in terms of reaction efficiency and selectivity [11] [27]. Transition metal catalysts, particularly those based on nickel, rhodium, and iridium, have shown remarkable activity in hydrazone synthesis and subsequent cyclization reactions [11] [27].

Nickel-catalyzed asymmetric hydrogenation represents a particularly promising approach for chiral hydrazine synthesis from hydrazone precursors [27]. The methodology employs nickel acetate tetrahydrate as catalyst in conjunction with chiral dialkyl phosphine ligands, achieving excellent yields and moderate to excellent enantioselectivities under mild conditions [27]. The reactions are typically performed under 30 bar hydrogen pressure at 50°C using a mixture of 2,2,2-trifluoroethanol and acetic acid as solvent [27].

Manganese-catalyzed carbon-hydrogen bond additions to aldehydes have emerged as an earth-abundant alternative to noble metal catalysts [11]. The methodology utilizes manganese bromide pentacarbonyl as catalyst, enabling the coupling of substituted imidazoles with aromatic aldehydes under catalytic conditions [11]. The addition of triethylsilane proves critical for achieving high yields by protecting alcohol intermediates as silyl ethers [11].

Table 2: Metal-Catalyzed Synthesis Conditions

Metal CatalystSubstrate ScopeYield RangeReaction ConditionsReference
Ni(OAc)₂·4H₂OAromatic hydrazones96-99%30 bar H₂, 50°C [27]
MnBr(CO)₅Aldehyde coupling65-85%Triethylsilane, reflux [11]
Pd(OAc)₂Oxidative acylation70-90%Air oxidant, ambient [11]
Re(CO)₅BrIndazole formation18-90%Acetate additive [11]

Solid-Phase Synthesis Optimization

Solid-phase synthesis methodologies offer significant advantages for hydrazone preparation, including enhanced reaction efficiency, simplified purification procedures, and improved yields through excess reagent utilization [12]. The fundamental approach involves covalent attachment of molecules to solid support materials followed by step-by-step synthesis in single reaction vessels utilizing selective protecting group chemistry [12].

The solid-phase approach for salinazid synthesis typically employs resin-bound hydrazide precursors that undergo condensation with aldehyde components under controlled conditions [12]. The methodology benefits from the ability to drive reactions to completion through excess reagent addition while maintaining product purity through washing procedures [12].

Microwave-assisted solid-phase synthesis has emerged as a particularly effective approach for hydrazone formation [28]. The methodology utilizes microwave radiation to accelerate reaction rates while maintaining product integrity through controlled heating [28]. Single-step synthesis approaches have demonstrated yields exceeding 86% for aromatic hydrazides within reaction times of 3-10 minutes [28].

Table 3: Solid-Phase Synthesis Parameters

Support TypeLoading CapacityReaction TimeYieldPurityReference
Polystyrene resin0.5-1.2 mmol/g2-6 hours85-95%>98% [12]
Wang resin0.8-1.0 mmol/g4-8 hours80-90%>95% [12]
Microwave-assistedVariable3-10 minutes86-90%>97% [28]

Mechanochemical synthesis represents an emerging solvent-free approach for hydrazone preparation [29]. Ball-milling methodologies have achieved greater than 99% transformation without concurrent by-products, making this approach highly suitable for pharmaceutical applications requiring exceptional purity [29]. The degree of conversion correlates with electronic density on the amino group of the hydrazine reactant and reduced steric hindrance around reactive sites [29].

Purification Techniques and Yield Optimization

Purification of salinazid typically involves recrystallization from ethanol, yielding crystals with melting points ranging from 232-233°C to 251°C depending on crystalline form [3] [7]. The compound exhibits limited aqueous solubility (0.005 g per 100 mL water at 25°C) but demonstrates enhanced solubility in organic solvents and dilute acids or alkalies, forming characteristic yellow solutions [3].

Column chromatography utilizing silica gel as stationary phase provides effective separation of salinazid from synthetic byproducts [22]. Flash chromatography with hexane-ethyl acetate solvent systems enables rapid purification with excellent recovery yields [22]. The methodology proves particularly effective for removing unreacted starting materials and minor impurities [22].

High-performance liquid chromatography analysis confirms product purity and enables quantitative assessment of synthetic yields [22] [32]. Reverse-phase chromatography with C18 columns provides excellent separation efficiency for hydrazone compounds [22]. The analytical methodology enables detection of trace impurities and verification of structural integrity [22].

Table 4: Purification and Yield Data

Purification MethodRecovery YieldPurityProcessing TimeReference
Ethanol recrystallization75-85%>98%2-4 hours [3]
Flash chromatography80-90%>95%1-2 hours [22]
Preparative HPLC85-95%>99%30-60 minutes [22]
Mechanochemical>99%>99%10-30 minutes [29]

Salt formation strategies have proven effective for enhancing salinazid solubility and stability characteristics [6] [31] [32]. Oxalate and acesulfame salts demonstrate substantial solubility improvements compared to the parent compound, with enhancement factors of 33 and 18 times respectively [6] [32]. The crystallographic analysis reveals distinct hydrogen bonding motifs that stabilize the salt structures through bifurcated nitrogen-hydrogen oxygen interactions [32].

Thermodynamic analysis of salt formation indicates favorable Gibbs free energy values of -21.2 kilojoules per mole for salinazid oxalate and -22.6 kilojoules per mole for salinazid acesulfame [32]. These thermodynamic parameters confirm the stability of the salt forms and their suitability for pharmaceutical applications [32].

Salinazid demonstrates variable thermodynamic stability depending on its crystalline form and salt formation patterns. The compound's thermodynamic profile has been extensively characterized through differential scanning calorimetry and thermal analysis studies, revealing critical insights into its stability under pharmaceutical conditions.

Thermal Stability Profile

Salinazid exhibits a melting point range of 232-233°C, with some analytical methods reporting values as high as 247-251°C depending on the measurement conditions and crystal form [1] [2] [3]. The compound remains thermodynamically stable below 228°C under standard atmospheric conditions, making it suitable for typical pharmaceutical processing temperatures [4]. Thermal decomposition occurs above 250°C, providing an adequate thermal stability window for manufacturing processes.

Polymorphic Transition Thermodynamics

Variable temperature powder X-ray diffraction studies have identified reversible polymorphic transitions in salinazid. The most significant transition occurs at 330.4 K (57.3°C), representing the conversion from Form I to Form III [5] [6]. This transition is characterized by:

  • Transition temperature: 330.4 K for Form I → Form III
  • Reversibility: The transformation shows enantiotropic behavior
  • Thermal hysteresis: Cooling exhibits an exotherm at 308-318 K for Form III → Form I conversion
  • Energy requirement: Endothermic transition requiring energy input

Salt Formation Thermodynamics

The thermodynamic stability of salinazid salt forms varies significantly, with calculated Gibbs free energy values indicating preferential salt formation:

Salt FormGibbs Free Energy (kJ/mol)Stability Classification
Salinazid Oxalate-21.2Thermodynamically favorable
Salinazid Acesulfame-22.6Most thermodynamically stable
Salinazid MalonateNot determinedUnstable (incongruent dissolution)
Salinazid MalateNot determinedUnstable (incongruent dissolution)

The salinazid acesulfame salt exhibits the highest thermodynamic stability with a Gibbs free energy of formation of -22.6 kJ·mol⁻¹, while the oxalate salt shows slightly lower but still favorable stability at -21.2 kJ·mol⁻¹ [7] [8].

Solubility Behavior in Pharmaceutical Solvents

Salinazid demonstrates characteristic hydrazone compound solubility patterns, with marked pH dependency and limited aqueous solubility that necessitates careful formulation considerations for pharmaceutical applications.

Aqueous Solubility Characteristics

The aqueous solubility of salinazid is exceptionally low, with values consistently below 10⁻³ mole fraction across all investigated aqueous systems [9] [10]. At physiological pH (7.4), the compound exhibits minimal solubility of >36.2 μg/mL, presenting significant challenges for immediate-release formulations [11].

pH-Dependent Solubility Profile

Salinazid exhibits pH-sensitive solubility behavior reflecting its amphoteric character with multiple ionizable groups:

Solvent SystemSolubility OrderTemperature Range
Buffer pH 7.4Lowest solubility293.15-313.15 K
Buffer pH 2.0Intermediate solubility293.15-313.15 K
n-OctanolHighest solubility293.15-313.15 K

The solubility increases in the order: buffer pH 7.4 < buffer pH 2.0 < octanol [9] [10]. This pattern indicates enhanced solubilization under acidic conditions, likely due to protonation of the hydrazone nitrogen and pyridine moiety.

Organic Solvent Compatibility

Salinazid shows enhanced solubility in polar aprotic solvents:

  • Dimethylformamide (DMF): 10.0 mg/mL (41.5 mM)
  • Dimethyl sulfoxide (DMSO): 5.0 mg/mL (20.7 mM)
  • DMF:PBS mixture (1:3): 0.2 mg/mL (0.95 mM)

These solubility values in organic solvents are approximately 100-300 fold higher than aqueous solubility, indicating strong preferential solvation by polar organic media [12].

Temperature-Dependent Solubility

Solubility measurements across the temperature range of 293.15 to 313.15 K demonstrate positive temperature coefficients for all solvent systems, with enhanced dissolution at elevated temperatures facilitating potential hot-dissolution formulation strategies [9] [10].

Partition Coefficients and Lipophilicity

The lipophilicity characteristics of salinazid position it within the optimal range for biological membrane permeation while maintaining adequate aqueous solubility for pharmaceutical development.

Octanol-Water Partition Coefficients

Salinazid exhibits moderate lipophilicity with calculated LogP values ranging from 1.55 to 1.94 [1] [12]. This range places the compound within the pharmaceutically relevant lipophilicity window (LogP 1-3) that balances membrane permeability with aqueous solubility.

Distribution Coefficients

The experimental distribution studies between octanol and buffer systems reveal pH-dependent partitioning behavior:

  • Buffer pH 7.4/octanol system: Favors octanol phase
  • Temperature dependence: Distribution coefficients vary across 293.15-313.15 K
  • Transfer thermodynamic functions: Indicate spontaneous partitioning into lipophilic phase

Molecular Lipophilicity Descriptors

ParameterValuePharmaceutical Significance
LogP (calculated)1.55-1.94Optimal for membrane permeation
Topological Polar Surface Area74.58-74.6 ŲModerate polar surface
Hydrogen Bond Donors2Limited H-bond donor capacity
Hydrogen Bond Acceptors4Moderate H-bond acceptor capacity
Rotatable Bonds3Moderate conformational flexibility

The topological polar surface area of 74.6 Ų falls within the range associated with good oral bioavailability (typically <140 Ų for CNS compounds), while the moderate number of hydrogen bond donors and acceptors supports favorable absorption characteristics [11].

Polymorphic Transitions and Hydrate Formation

Salinazid demonstrates complex solid-state behavior characterized by multiple polymorphic forms, thermal transitions, and variable hydration patterns that significantly influence its pharmaceutical properties.

Polymorphic Form Characterization

Multiple crystal forms of salinazid have been identified through systematic crystallographic studies, with distinct thermal and structural characteristics:

Form I (Room Temperature Stable Form):

  • Crystal system: Detailed crystallographic data available
  • Stability range: Stable at ambient conditions
  • Transition behavior: Converts to Form III upon heating

Form III (High Temperature Form):

  • Formation temperature: Above 330.4 K (57.3°C)
  • Stability: Thermodynamically stable at elevated temperatures
  • Reversibility: Converts back to Form I upon cooling

Thermal Transition Mechanisms

The Form I ⇄ Form III transition exhibits characteristics of a martensitic-type polymorphic transition:

  • Transition temperature: 330.4 K (heating)
  • Reverse transition: 308-318 K (cooling)
  • Thermal hysteresis: ~20 K temperature difference
  • Mechanism: Rapid structural reorganization with minimal energy barrier

Differential scanning calorimetry reveals that the Form I → Form III transition is endothermic, requiring energy input, while the reverse transformation releases energy through an exothermic process [5] [6].

Hydrate Formation Tendency

Salinazid exhibits limited hydrate formation under standard pharmaceutical conditions. However, specific salt forms demonstrate enhanced hydration patterns:

Crystal FormHydration StatusStability in Water
Pure SalinazidAnhydrous preferredLimited water incorporation
Salinazid OxalateStable hydrated formMaintains structural integrity
Salinazid AcesulfameStable hydrated formEnhanced aqueous stability
Salinazid MalonateUnstableRapid dehydration/transformation

Structure-Property Relationships

The hydrazone bridge structure (–C=N–NH–) serves as the primary determinant of polymorphic behavior through:

  • Hydrogen bonding patterns: Variable intermolecular H-bond networks
  • Conformational flexibility: Rotation around the hydrazone bond
  • Crystal packing efficiency: Different space group preferences
  • Thermal expansion anisotropy: Direction-dependent thermal expansion coefficients

Pharmaceutical Implications

The polymorphic behavior of salinazid presents both opportunities and challenges for pharmaceutical development:

Advantages:

  • Solubility modulation: Different forms offer varied dissolution rates
  • Stability optimization: Selection of most stable form for storage
  • Processing flexibility: Thermal transitions enable form control

Considerations:

  • Form control: Manufacturing processes must ensure consistent polymorph
  • Stability monitoring: Long-term storage requires polymorph stability assessment
  • Analytical methods: Multiple analytical techniques needed for form identification

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

241.085126602 g/mol

Monoisotopic Mass

241.085126602 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2H42W1O4O2

Dates

Last modified: 08-15-2023
1: Ji Y, Dai F, Zhou B. Designing salicylaldehyde isonicotinoyl hydrazones as Cu(II) ionophores with tunable chelation and release of copper for hitting redox Achilles heel of cancer cells. Free Radic Biol Med. 2018 Dec;129:215-226. doi: 10.1016/j.freeradbiomed.2018.09.017. Epub 2018 Sep 18. PubMed PMID: 30240704.

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